molecular formula C19H20N2O4 B3913586 MFCD02165859

MFCD02165859

Cat. No.: B3913586
M. Wt: 340.4 g/mol
InChI Key: VMHBFJBWHUTTRT-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02165859 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of MFCD02165859 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis involves a series of well-defined steps. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of chemical reactions under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of this compound.

Chemical Reactions Analysis

MFCD02165859 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

MFCD02165859 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it serves as a probe to study biochemical processes. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrially, the compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02165859 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as changes in cellular signaling pathways, enzyme inhibition, or activation. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

MFCD02165859 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous molecular structures or functional groups. The comparison can reveal differences in reactivity, stability, and biological activity. For instance, while some similar compounds may exhibit comparable reactivity in certain chemical reactions, this compound might offer distinct advantages in terms of selectivity or potency in biological systems.

Conclusion

This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, reactivity, and mechanism of action make it a valuable tool in scientific research and industrial applications. By understanding its preparation methods, chemical reactions, and applications, researchers can further explore its potential and contribute to advancements in various fields.

Properties

IUPAC Name

2-[[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-25-16-10-8-13(12-17(16)24-2)9-11-18(22)21-15-7-5-4-6-14(15)19(20)23/h4-12H,3H2,1-2H3,(H2,20,23)(H,21,22)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHBFJBWHUTTRT-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.